2-(2,2-Dimethylhydrazinyl)-1-phenylethanone
Description
2-(2,2-Dimethylhydrazinyl)-1-phenylethanone is a hydrazine-derived ketone characterized by a phenylethanone backbone substituted with a dimethylhydrazinyl group at the α-carbon. Hydrazinyl derivatives are often explored in pharmaceuticals, agrochemicals, and coordination chemistry due to their ability to form stable complexes and participate in nucleophilic reactions .
Properties
CAS No. |
62511-83-5 |
|---|---|
Molecular Formula |
C10H14N2O |
Molecular Weight |
178.23 g/mol |
IUPAC Name |
2-(2,2-dimethylhydrazinyl)-1-phenylethanone |
InChI |
InChI=1S/C10H14N2O/c1-12(2)11-8-10(13)9-6-4-3-5-7-9/h3-7,11H,8H2,1-2H3 |
InChI Key |
VQRWNUZFLIWJGN-UHFFFAOYSA-N |
Canonical SMILES |
CN(C)NCC(=O)C1=CC=CC=C1 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2,2-Dimethylhydrazinyl)-1-phenylethanone typically involves the reaction of 2,2-dimethylhydrazine with a suitable ketone, such as acetophenone. The reaction is usually carried out under controlled conditions to ensure the formation of the desired product. Common reagents used in this synthesis include hydrazine derivatives and ketones, with the reaction often facilitated by acidic or basic catalysts.
Industrial Production Methods
Industrial production of 2-(2,2-Dimethylhydrazinyl)-1-phenylethanone may involve large-scale synthesis using similar reaction conditions as in laboratory settings but optimized for higher yields and efficiency. This can include the use of continuous flow reactors and advanced purification techniques to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions
2-(2,2-Dimethylhydrazinyl)-1-phenylethanone undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the hydrazine group to other functional groups.
Substitution: The hydrazine group can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and nucleophiles like halides. Reaction conditions vary depending on the desired transformation but often involve controlled temperatures and pH levels.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce a variety of substituted phenylethanone derivatives.
Scientific Research Applications
2-(2,2-Dimethylhydrazinyl)-1-phenylethanone has several scientific research applications:
Chemistry: It is used as a reagent in organic synthesis and as an intermediate in the preparation of other compounds.
Biology: The compound’s hydrazine group makes it useful in studying enzyme interactions and metabolic pathways.
Industry: Used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism by which 2-(2,2-Dimethylhydrazinyl)-1-phenylethanone exerts its effects involves interactions with molecular targets such as enzymes and receptors. The hydrazine group can form covalent bonds with active sites of enzymes, inhibiting their activity. This interaction can affect various biochemical pathways, making the compound useful in studying enzyme functions and developing enzyme inhibitors.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The following table compares 2-(2,2-Dimethylhydrazinyl)-1-phenylethanone with analogous compounds based on substituent groups, synthesis routes, and applications. Key similarities and differences are highlighted.
Key Structural and Functional Insights
Substituent Effects on Reactivity: Sulfonyl groups (e.g., 4-chlorophenylsulfonyl) enhance stability and antifungal activity due to strong electron-withdrawing effects and hydrogen-bonding capacity . Thioether linkages (e.g., benzothiazolylthio) increase nucleophilicity, enabling participation in C–C bond-forming reactions like Knoevenagel condensations . Heterocyclic substituents (e.g., benzimidazolyl) improve bioactivity by facilitating interactions with biological targets (e.g., DNA intercalation in anticancer agents) .
Biological Activity :
- Antifungal agents : Chlorophenylsulfonyl derivatives exhibit MIC values <10 µg/mL against Candida albicans .
- Neuroprotection : Lobelanine derivatives show potent binding to MAOB and AChE, relevant for Alzheimer’s disease research .
Material Science Applications :
- BF₂ complexes with phenanthridinylidene ligands display tunable fluorescence and solvatochromism, making them candidates for organic LEDs and sensors .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
